molecular formula C15H9ClFN3OS B2981003 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide CAS No. 690645-61-5

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide

Cat. No.: B2981003
CAS No.: 690645-61-5
M. Wt: 333.77
InChI Key: JPUFTLQCLRXHNF-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide is a synthetic chemical compound designed for research applications, featuring a 1,3,4-thiadiazole core linked to a 4-chlorophenyl group and a 2-fluorobenzamide moiety. The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, noted for its metabolic stability and ability to cross cellular membranes, which contributes to good bioavailability for investigational purposes . This specific molecular architecture, particularly the incorporation of a 4-chlorophenyl group, has been associated with enhanced biological activity in related compounds, making it a point of interest for developing new therapeutic agents . Preliminary research on analogs suggests this compound may have potential for application in several research areas. Derivatives sharing the 1,3,4-thiadiazole structure have demonstrated antiviral activity , with some compounds showing effectiveness against the tobacco mosaic virus (TMV) in bioassays . Furthermore, the structural framework is found in compounds with documented anticancer properties . Similar molecules have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, such as MCF-7 and HepG2 . The 1,3,4-thiadiazole ring is also a known bioisostere for pyrimidine and other rings, a strategy often used in drug discovery to improve properties like lipophilicity and target interaction . Researchers are exploring this compound and its analogs as tools for chemical biology and as potential candidates in anticancer and antimicrobial agent discovery pipelines. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3OS/c16-10-7-5-9(6-8-10)14-19-15(20-22-14)18-13(21)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUFTLQCLRXHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NSC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,2,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. The reaction proceeds through cyclization to form the thiadiazole ring.

    Introduction of the 4-Chlorophenyl Group: The next step involves the introduction of the 4-chlorophenyl group. This can be accomplished by reacting the thiadiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-Fluorobenzamide Moiety: Finally, the 2-fluorobenzamide moiety is introduced by reacting the intermediate with 2-fluorobenzoic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom, due to its electron-withdrawing nature.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be applied.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents at the fluorine position, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.

    Interference with DNA/RNA: It can interact with nucleic acids, affecting the replication and transcription processes.

Comparison with Similar Compounds

Key Data Table: Structural and Functional Comparisons

Compound Name Core Heterocycle Key Substituents Notable Properties Reference
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide 1,2,4-Thiadiazole 4-Chlorophenyl, 2-fluorobenzamide High polarity, moderate lipophilicity
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol 1,3,4-Thiadiazole 4-Chlorophenyl, thiol Acidic, redox-active
N-[4-[5-[(4-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]-2-fluorobenzamide 1,2,4-Triazole Methylsulfanyl, 2-fluorobenzamide Enhanced lipophilicity
2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide 1,2,4-Thiadiazole Phenyl, chloroacetamide Electrophilic, alkylating potential

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s benzamide group allows modular synthesis, enabling easier derivatization compared to thiol- or acetamide-containing analogues .
  • Bioactivity Potential: Fluorinated benzamide derivatives exhibit improved pharmacokinetic profiles (e.g., metabolic stability) over non-fluorinated counterparts, as seen in analogues like CAS 425631-48-7 .
  • Electronic Effects : The 1,2,4-thiadiazole core’s electron deficiency may enhance interactions with biological targets (e.g., enzymes) compared to triazole or benzothiazole derivatives .

Biological Activity

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a 4-chlorophenyl group and a 2-fluorobenzamide moiety. The presence of these functional groups is believed to contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of compounds related to this compound. For instance, derivatives containing similar structures have shown significant antibacterial activity against various pathogens.

Pathogen Activity Reference
Escherichia coliModerate
Staphylococcus aureusModerate
Klebsiella pneumoniaeModerate
Candida albicansSignificant

In particular, compounds with the thiadiazole ring structure have demonstrated good antimicrobial properties, making them promising candidates for further development in treating infections.

Antitumor Activity

The antitumor potential of this compound has also been explored. Studies indicate that compounds with similar structural motifs can exhibit cytotoxic effects on cancer cell lines.

Case Studies

  • Study on Lung Cancer Cell Lines : A recent investigation assessed the cytotoxicity of related compounds on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant antitumor activity.
    Cell Line IC50 Value (μM) Activity Type
    A5496.75 ± 0.19Antitumor
    HCC8275.13 ± 0.97Antitumor
    NCI-H3584.01 ± 0.95Antitumor
    These findings highlight the need for further optimization of the chemical structure to enhance selectivity and reduce toxicity against normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structure-activity relationship (SAR). Modifications in the thiadiazole and benzamide moieties can significantly impact the compound's efficacy:

  • Substituent Variations : The introduction of electron-withdrawing groups like fluorine or chlorine enhances lipophilicity and may improve membrane permeability.
  • Ring Modifications : Alterations in the thiadiazole ring can lead to variations in binding affinity to biological targets, influencing both antimicrobial and antitumor activities.

Q & A

Q. What are the common synthetic routes for N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves two key steps: (1) formation of the 1,2,4-thiadiazole core and (2) coupling with 2-fluorobenzamide. For the thiadiazole ring, 4-chlorophenylthioamide intermediates can be cyclized using bromine or iodine in acidic conditions. The coupling step often employs 2-fluorobenzoyl chloride with the thiadiazol-3-amine under reflux in pyridine or THF. Optimization includes using anhydrous solvents (e.g., dry THF), controlled temperature (60–80°C), and catalytic bases like triethylamine. Yield improvements (from ~50% to >75%) are achieved via dropwise addition of acyl chlorides and post-reaction purification by column chromatography (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the 4-chlorophenyl group (δ ~7.4–7.6 ppm for aromatic protons, δ ~135 ppm for C-Cl) and the 2-fluorobenzamide moiety (δ ~7.3–8.1 ppm for aromatic protons, δ ~165 ppm for the amide carbonyl).
  • IR Spectroscopy : Confirm the amide C=O stretch (~1680 cm⁻¹) and thiadiazole C-S vibrations (~650 cm⁻¹).
  • X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H⋯N hydrogen bonds) and confirm dihedral angles between aromatic rings (e.g., ~15–30° for optimal π-π stacking) .

Q. What are the key intermediates in the synthesis, and how are their purities ensured?

Methodological Answer: Critical intermediates include:

  • 5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine : Synthesized via cyclization of 4-chlorophenylthiosemicarbazide with POCl₃. Purity is verified by TLC (Rf ~0.5 in ethyl acetate/hexane) and recrystallization from methanol.
  • 2-Fluorobenzoyl chloride : Prepared by treating 2-fluoro-benzoic acid with thionyl chloride. Purity is confirmed by GC-MS (>98%) and stabilized under inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic environment of the 1,2,4-thiadiazole ring influence biological activity, and what computational methods predict its reactivity?

Methodological Answer: The electron-deficient thiadiazole ring enhances electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites). Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) against targets like PFOR enzyme (PDB: 1NPZ) reveals binding affinities. Substituent effects (e.g., electron-withdrawing Cl on phenyl) increase metabolic stability, as shown in SAR studies .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer: Discrepancies in antimicrobial vs. antitumor efficacy may arise from assay conditions (e.g., bacterial strain variability, cancer cell lines). Standardize protocols:

  • Use CLSI guidelines for MIC assays (e.g., S. aureus ATCC 25923).
  • For cytotoxicity, employ MTT assays on HeLa and MCF-7 cells with 72-hour exposure.
  • Control for solvent effects (DMSO ≤0.1% v/v) and validate with positive controls (e.g., doxorubicin for antitumor studies) .

Q. How can crystal packing and intermolecular interactions inform co-crystal design to improve solubility?

Methodological Answer: X-ray diffraction (e.g., ) reveals N–H⋯N hydrogen bonds forming centrosymmetric dimers. Co-crystallization with solubility-enhancing agents (e.g., succinic acid) can disrupt this packing. Screen co-formers via slurry experiments in ethanol/water (1:1). Assess solubility shifts using HPLC (UV detection at 254 nm) and compare with Hansen solubility parameters .

Q. What in vitro models are appropriate for evaluating antitumor efficacy, and how should dose-response studies be designed?

Methodological Answer:

  • Cell Lines : Use NCI-60 panel cells (e.g., HCT-116 colon cancer) with 48–72 hour exposure.
  • Dose Design : Test 10 concentrations (0.1–100 µM) in triplicate. Calculate IC₅₀ via nonlinear regression (GraphPad Prism).
  • Mechanistic Studies : Combine with flow cytometry (apoptosis: Annexin V/PI staining) and Western blotting (p53, caspase-3 activation) .

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